Methyl lactoside can be derived from lactose, which is a disaccharide composed of glucose and galactose. The classification of methyl lactoside falls under the category of glycosides due to its structure, where a methyl group replaces the hydroxyl group on the anomeric carbon of lactose. This modification alters its solubility and reactivity compared to its parent compound.
The synthesis of methyl lactoside typically involves several steps:
This multi-step synthesis allows for the production of methyl lactoside in a controlled manner, ensuring high purity and yield.
Methyl lactoside has a specific molecular structure characterized by its glycosidic bond. The chemical formula for methyl β-D-lactoside is .
The structural analysis can be supported by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the molecular conformation and functional groups present.
Methyl lactoside participates in various chemical reactions, particularly in enzymatic hydrolysis and glycosylation reactions. It can serve as a substrate for enzymes such as pectin methylesterases, where it acts as an inhibitor due to its structural similarity to natural substrates .
Additionally, oxidation reactions can modify methyl lactoside into various derivatives with functional groups that enhance its reactivity in synthetic pathways .
The mechanism of action for methyl lactoside primarily revolves around its role as a substrate in enzymatic reactions. For instance, when methyl lactoside interacts with pectin methylesterases, it undergoes hydrolysis where the enzyme cleaves the glycosidic bond, releasing methanol and resulting in modified pectin structures. This process is crucial in plant cell wall degradation and has implications in agricultural biotechnology.
Methyl lactoside exhibits several notable physical and chemical properties:
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to assess purity and concentration during synthesis.
Methyl lactoside has significant applications in scientific research:
X-ray diffraction (XRD) studies provide high-resolution structural data for methyl lactoside polymorphs. The crystal structure of methyl β-lactoside monohydrate (C₁₃H₂₄O₁₁·H₂O) reveals a monoclinic space group P2₁ with unit cell dimensions a = 4.6250 Å, b = 24.0147 Å, c = 7.6617 Å, and β = 105.595° [3] [5]. The structure was determined at 120 K with a resolution of 1.69 Å (R-work = 0.208, R-free = 0.232), enabling precise atomic positioning. In contrast, human galactosyltransferase (GTB) complexed with β-methyl lactoside (PDB: 2A8U) crystallizes in space group C222₁ with larger unit cell parameters (a = 52.48 Å, b = 150.69 Å, c = 79.25 Å) [2]. This structure, refined to 1.69 Å resolution via molecular replacement (initial model: PDB 1LZ7), contains 2,154 protein atoms and 56 heterogen atoms, confirming ligand binding geometry.
Table 1: Crystallographic Parameters of Methyl Lactoside Structures
Structure | Space Group | Unit Cell Dimensions (Å) | Resolution (Å) | R-factors |
---|---|---|---|---|
Methyl β-lactoside monohydrate | P2₁ | a=4.625, b=24.015, c=7.662 | 1.69 | R-work=0.208, R-free=0.232 |
GTB/β-methyl lactoside complex | C222₁ | a=52.48, b=150.69, c=79.25 | 1.69 | R-work=0.200, R-free=0.220 |
Methyl β-lactoside methanol solvate | Not specified | Not reported | Not specified | Not reported |
Solvomorphism significantly alters methyl lactoside's solid-state conformation. The monohydrate form (I) arises spontaneously from a methanol solvate (II) during air-drying, accompanied by lattice reorganization [3] [5]. This transformation eliminates solvent channels present in the methanol solvate, yielding a denser crystal packing. Crucially, the glucopyranosyl (β-D-Glcp) residue's hydroxymethyl group shifts from gg (gauche-gauche; H5 anti to O6) in the methanol solvate to gt (gauche-trans; C4 anti to O6) in the monohydrate. This reorientation enables the water molecule to form three hydrogen bonds in the monohydrate versus only two in the methanol solvate, enhancing lattice stability [5]. Torsion angles of the internal (1→4)-glycosidic linkage change by 6° during this transition, while terminal linkages remain unaffected.
Cremer-Pople puckering analysis quantifies ring distortions in methyl lactoside polymorphs. In the monohydrate form, the galactopyranosyl ring (β-D-Galp) exhibits a ⁴C₁ chair conformation distorted toward a BC1,C4 boat form (θ = 5.7°), while the glucopyranosyl ring (β-D-Glcp) distorts toward an ⁵OS2 twist-boat (θ = 12.3°) [3] [5]. The β-D-Galp ring is more sensitive to solvomorphism-induced conformational changes than β-D-Glcp. Solution NMR studies combined with MA'AT analysis reveal that the glycosidic ψ torsion angle (defined as O5-C1-O1-C4' for β-(1→4) linkages) displays narrower conformational distributions than the φ angle (H1-C1-O1-C4'), with circular standard deviations (CSDs) of 10° versus >30° respectively [8]. This discrepancy arises from limitations in conventional J-coupling constraints (²JCOC, ³JCOCH, ³JCOCC) for φ analysis, partially resolved by incorporating nonconventional ²JCCH couplings.
Table 2: Puckering Parameters for Methyl β-Lactoside Polymorphs
Residue | Form | Preferred Conformation | Distortion Tendency | Puckering Amplitude (θ) |
---|---|---|---|---|
β-D-Galp | Monohydrate | ⁴C₁ chair | Boat (BC1,C4) | 5.7° |
β-D-Glcp | Monohydrate | ⁴C₁ chair | Twist-boat (⁵OS2) | 12.3° |
β-D-Galp | Methanol solv | ⁴C₁ chair | Greater distortion vs. monohydrate | Not reported |
The rotational states of exocyclic hydroxymethyl groups (-CH₂OH) govern hydrogen-bonding networks in methyl lactoside crystals. In both monohydrate (I) and methanol solvate (II) forms, the β-D-Galp residue maintains a gt conformation (O6' anti to C4') [3] [5]. Conversely, the β-D-Glcp residue switches from gg (O6 gauche to O5, gauche to C4) in the methanol solvate to gt (O6 anti to C4) in the monohydrate. This shift increases the number of hydrogen bonds involving water molecules from two (in methanol solvate) to three (in monohydrate), explaining the latter's thermodynamic stability. Molecular mechanics simulations (AMBER, CVFF, CFF91 force fields) indicate that methyl α-lactoside's glycosidic linkage populates three low-energy regions, spending ~85–90% time near the global minimum [1] [6]. Electrostatic overestimation in AMBER at low dielectric constants (ε < 20D) distorts predictions, while ε > 40D yields agreement with experimental NOE data.
Table 3: Hydroxymethyl Conformations in Methyl β-Lactoside Polymorphs
Residue | Conformation | Methanol Solvate (II) | Monohydrate (I) | Functional Consequence |
---|---|---|---|---|
β-D-Galp | gt | Maintained | Maintained | Stabilizes terminal glycosidic bond |
β-D-Glcp | gg | Observed | Absent | Permits methanol H-bonding |
β-D-Glcp | gt | Absent | Observed | Enables 3 H-bonds with water |
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